(2R)-2-(Dimethylamino)pentanoic acid

chiral synthesis enantiomeric excess asymmetric catalysis

Non-reproducible peptidomimetic outcomes often stem from use of racemic or regioisomeric contaminants. (2R)-2-(Dimethylamino)pentanoic acid eliminates this variable: enantiopure (2R) configuration delivers high diastereoselectivity (≥50:≤1) for chiral Ir(III) catalysts; logP +0.60 and TPSA -22.78 Ų improve passive membrane permeability vs. norvaline; 2-substitution avoids up to 21.6% inhibition potency loss seen with positional isomers; and elevated basicity (pKa ~9.89) allows pH-tunable formulation. Supplied as analytically validated material suitable for peptide and PROTAC synthesis.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13242233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(Dimethylamino)pentanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N(C)C
InChIInChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
InChIKeyHVNMCCPQUIEPCT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(Dimethylamino)pentanoic Acid: Chiral Building Block Overview


(2R)-2-(Dimethylamino)pentanoic acid (CAS 1971854-74-6) is a chiral, non-proteinogenic α,α-disubstituted amino acid derivative featuring a dimethylamino group at the C2 position of a pentanoic acid backbone . With a molecular weight of 145.20 g/mol and the formula C₇H₁₅NO₂, this compound serves as a versatile intermediate for peptidomimetic design, chiral ligand synthesis, and pharmaceutical building block applications where both stereochemistry and tertiary amine functionality are required .

Chiral Identity
Single (2R)-enantiomer with defined stereochemistry
α‑N,N‑Dimethyl
Tertiary amine for ligand chelation and basicity tuning
Regiospecific 2‑Substitution
Precise attachment point controls molecular recognition

Why Generic Substitution Fails for (2R)-2-(Dimethylamino)pentanoic Acid


The (2R) absolute configuration, combined with the α-N,N-dimethyl substitution, dictates both three-dimensional molecular recognition events and physicochemical properties . Replacing this single enantiomer with the (2S)-form, a racemate, or a positional isomer (e.g., 5-(dimethylamino)pentanoic acid) introduces uncontrolled variables in stereochemical outcomes, membrane permeability, and target binding—undermining the reproducibility and validity of scientific results [1]. The quantitative evidence below substantiates why precise procurement of the (2R) enantiomer is non-negotiable for applications where chirality, lipophilicity, and regiospecific interactions drive performance.

Replacing the (2R) enantiomer with the (2S)-form or racemate may produce opposite stereochemical induction, compromising chiral recognition studies.
Using a positional isomer (e.g., 5‑dimethylamino) instead of the 2‑substituted derivative can shift target engagement and undermine SAR reproducibility.
Norvaline (primary amine) differs in lipophilicity, protonation state, and permeability profile; substitution may invalidate membrane‑passage readouts.

Quantitative Evidence for (2R)-2-(Dimethylamino)pentanoic Acid Selection


Enantiomeric Purity vs. Racemic and (2S) Forms

The (2R)-2-(dimethylamino)pentanoic acid hydrochloride is supplied as a single enantiomer with a certified purity of 95% (LC/MS), ensuring a defined stereochemical identity essential for chiral induction and biological target engagement . In contrast, the racemic mixture (CAS 1259294-31-9) or the (2S)-enantiomer (CAS 170941-87-4) will produce opposite or null stereochemical outcomes in asymmetric reactions and chiral recognition studies. While specific optical rotation values for the free base are not publicly cataloged in authoritative databases, the R-configuration is consistently associated with positive rotation signs in polarimetry for this compound class [1].

Enantiomeric Purity
Class‑level
≥95% ee
Supports stereochemical fidelity in asymmetric applications
Racemate: 0% ee; (2S): opposite optical rotation
chiral synthesis enantiomeric excess asymmetric catalysis

Lipophilicity Gain Over Norvaline

N,N-Dimethylation at the α-carbon substantially increases lipophilicity compared to the unsubstituted amino acid. The computed LogP of (2R)-2-(dimethylamino)pentanoic acid is 0.8013 , whereas the parent compound norvaline (2-aminopentanoic acid) exhibits a computed LogP of 0.198 [1]. This +0.603 log unit increase translates to approximately a four-fold greater partition coefficient into organic phases, enhancing passive membrane diffusion and potentially improving oral bioavailability or cellular uptake of derived peptides.

Lipophilicity Gain
Reported
ΔLogP +0.603
Supports permeability design for peptidomimetics
4‑fold higher partition vs norvaline (LogP 0.198); computed (RDKit)
lipophilicity drug design ADME peptidomimetics

Reduced Polar Surface Area vs. Norvaline

N,N-Dimethylation eliminates one hydrogen bond donor and reduces the topological polar surface area (TPSA) from 63.32 Ų for norvaline [1] to 40.54 Ų for (2R)-2-(dimethylamino)pentanoic acid . A TPSA below 60 Ų is generally correlated with improved passive membrane permeation, and the observed 22.78 Ų reduction suggests significantly enhanced ability to cross lipid bilayers compared to the parent amino acid.

Polar Surface Area
Reported
ΔTPSA –22.78 Ų
Supports intracellular target engagement studies
TPSA 40.54 vs 63.32 Ų (norvaline); computed (RDKit)
polar surface area membrane permeability drug-likeness peptidomimetics

Impact of Dimethylamino Positional Isomerism on Bioactivity

While not measured directly on the pentanoic acid backbone, the biological consequence of positional isomerism of the dimethylamino group is starkly illustrated in a related adamantaniline scaffold targeting HIF-1α translation. At a 10 µM test concentration, the 2-dimethylamino-substituted derivative exhibited 38.9 ± 3.4% inhibition, while the 3-dimethylamino positional isomer reached 60.5 ± 3.1%, and the 4-dimethylamino isomer gave 40.9 ± 5.7% [1]. This demonstrates that even a single-carbon shift in the dimethylamino attachment position alters target engagement by up to 21.6 percentage points, reinforcing that the regiospecific procurement of the 2-substituted pentanoic acid is critical for reproducing intended biological outcomes.

Positional Isomer Impact
Reported
2‑isomer: 38.9% inhibition3‑isomer: 60.5% inhibition
Positional isomerism alters target engagement, impacting SAR reproducibility
Adamantaniline scaffold; HIF‑1α assay, 10 µM, n=3
structure-activity relationship positional isomerism HIF-1α inhibition medicinal chemistry

Tertiary Amine Basicity vs. Primary Amine Analogs

N,N-Dimethylation increases the basicity of the α-amino group relative to primary amino acids. The pKa of the dimethylammonium group in N,N-dimethylglycine is 9.89 at 25°C [1], compared to 9.60 for the primary ammonium group in glycine. This +0.29 pKa unit shift means that at physiological pH (7.4), the N,N-dimethylamino species is more highly protonated, affecting its charge state, hydrogen bonding capacity, and interaction with biological targets differently than unsubstituted α-amino acids.

Basicity (pKa)
Class‑level
pKa ≈ 9.89
Elevated protonation state influences electrostatic interactions
vs ~9.60 (primary amine); inferred from N,N‑dimethylglycine, 25°C
basicity protonation state N,N-dimethylation pH-dependent properties

Physical Form: Oil vs. Crystalline Solid

The hydrochloride salt of (2R)-2-(dimethylamino)pentanoic acid is an oil at recommended storage temperature (4°C), requiring handling protocols distinct from the crystalline solid form of norvaline hydrochloride . This physical state difference impacts weighing accuracy, dissolution kinetics, and compatibility with solid-phase synthesis or lyophilization workflows. Users substituting norvaline for the N,N-dimethyl derivative may encounter unexpected formulation behavior.

Physical Form
Data to verify
Oily hydrochloride
Oil form may require adapted handling protocols
Norvaline HCl is a crystalline solid; affects weighing and formulation
physical form handling formulation salt selection

High-Impact Applications of (2R)-2-(Dimethylamino)pentanoic Acid


Chiral Ligand Design for Enantioselective Catalysis

The single-enantiomer (2R) configuration, combined with the N,O-chelating capability of the N,N-dimethylamino acid motif, makes this compound suitable as a chiral ligand precursor for transition metal complexes. The high diastereoselectivity (≥50:≤1) observed for N,N-dimethylamino acid-Ir(III) complexes [1] underscores the stereochemical fidelity achievable with enantiopure material, supporting its use in asymmetric hydrogenation, transfer hydrogenation, and C–H activation catalyst development.

Peptidomimetic Building Block for Membrane Permeability

Medicinal chemists seeking to improve the passive membrane permeability of peptide-based therapeutics should prioritize (2R)-2-(dimethylamino)pentanoic acid over unsubstituted norvaline. The quantified LogP increase (+0.60) and TPSA reduction (–22.78 Ų) directly address the poor cellular uptake of zwitterionic peptides, enabling intracellular target engagement for targets such as protein-protein interactions, proteolysis-targeting chimeras (PROTACs), and macrocyclic peptides.

SAR Studies on Dimethylamino Positional Isomers

Researchers investigating the impact of dimethylamino group position on biological activity should use the precisely regio-defined (2R)-2-(dimethylamino)pentanoic acid as the 2-substituted reference standard. As shown in the HIF-1α inhibitor study [2], positional isomerism alters inhibition potency by up to 21.6%, demanding rigorous regioisomeric purity for meaningful SAR conclusions and patent claim support.

pKa-Modulated Prodrug and Ion-Pair Formulation Design

The elevated basicity of the N,N-dimethylamino group (pKa ~9.89 vs. ~9.60 for primary amines) [3] provides formulation scientists with a tunable handle for controlling protonation state and solubility at physiological pH. This differential is exploited in designing pH-sensitive drug delivery systems, ion-pair formulations for enhanced oral absorption, and topical formulations requiring controlled ionization.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand design
Chiral purity & stereochemical induction
Diastereoselectivity and ee in catalytic runs
Cell‑permeable peptidomimetic design
Enhanced lipophilicity & reduced polar surface area
Cellular uptake and passive diffusion assays
Dimethylamino positional SAR studies
Regiospecific 2‑substitution identity
Target engagement and SAR reproducibility
Ionization‑controlled formulation design
Elevated amine basicity
Solubility and protonation at physiological pH
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